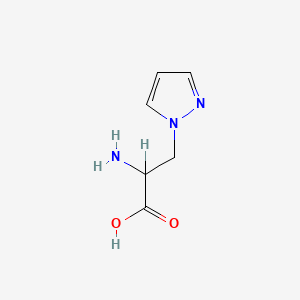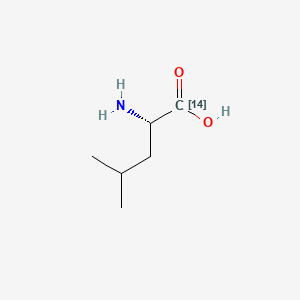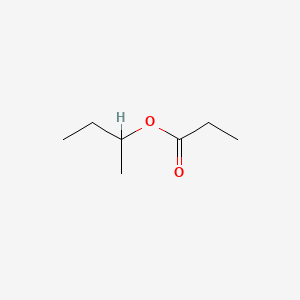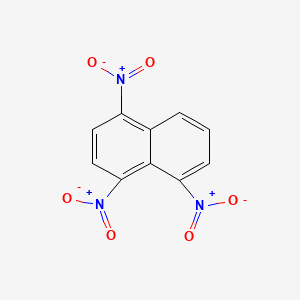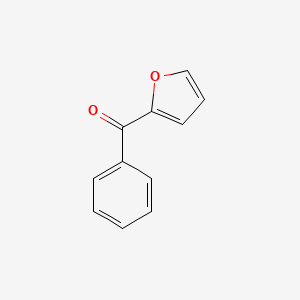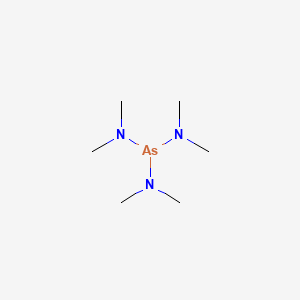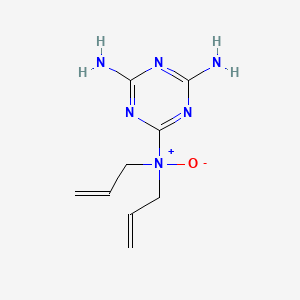![molecular formula C15H14N2O5S B1606972 (2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid CAS No. 7675-56-1](/img/no-structure.png)
(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid, commonly known as NPA, is a chemical compound that has been widely used in scientific research applications. NPA is a potent inhibitor of the enzyme tyrosine hydroxylase, which is responsible for the conversion of the amino acid L-tyrosine to L-DOPA, a precursor to dopamine.
Mechanism of Action
NPA is a potent inhibitor of tyrosine hydroxylase, which is responsible for the conversion of L-tyrosine to L-DOPA. By inhibiting this enzyme, NPA reduces the production of dopamine, which is a neurotransmitter involved in reward, motivation, and movement. NPA has been shown to be selective for tyrosine hydroxylase and does not affect other enzymes involved in dopamine synthesis.
Biochemical and Physiological Effects
The inhibition of tyrosine hydroxylase by NPA results in a reduction of dopamine levels in the brain. This reduction in dopamine levels has been associated with changes in behavior, cognition, and mood. NPA has been shown to decrease the reinforcing effects of drugs of abuse, reduce locomotor activity, and impair learning and memory. NPA has also been shown to have antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using NPA in lab experiments include its high potency and selectivity for tyrosine hydroxylase, which allows for precise manipulation of dopamine levels. However, the limitations of using NPA include its low solubility in water, which can make it difficult to administer, and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for the use of NPA in scientific research. One area of interest is the role of dopamine in the development of addiction and the potential for NPA to be used as a therapeutic agent for addiction. Another area of interest is the use of NPA to study the effects of dopamine on social behavior and decision-making. Additionally, there is potential for the development of new NPA analogs with improved solubility and selectivity for tyrosine hydroxylase.
Synthesis Methods
The synthesis of NPA involves the reaction of 2-nitrophenylthiol with (S)-3-(4-hydroxyphenyl)alanine in the presence of a coupling reagent. The resulting product is then purified by column chromatography to obtain pure NPA. The yield of NPA is typically around 50%.
Scientific Research Applications
NPA has been widely used in scientific research as a tool to study the role of dopamine in various physiological and pathological processes. NPA has been used to investigate the role of dopamine in addiction, Parkinson's disease, and schizophrenia. NPA has also been used to study the effects of dopamine on behavior, cognition, and mood.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzaldehyde", "2-nitrothiophenol", "L-alanine", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-hydroxyphenyl-2-nitrophenyl sulfide", "4-hydroxybenzaldehyde and 2-nitrothiophenol are reacted in ethanol with sodium hydroxide as a catalyst to form 4-hydroxyphenyl-2-nitrophenyl sulfide.", "Step 2: Synthesis of ethyl (2-nitrophenylthio)acetate", "4-hydroxyphenyl-2-nitrophenyl sulfide is reacted with ethyl chloroformate in the presence of sodium bicarbonate to form ethyl (2-nitrophenylthio)acetate.", "Step 3: Synthesis of (2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid", "Ethyl (2-nitrophenylthio)acetate is reacted with L-alanine in the presence of hydrochloric acid to form (2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid.", "The product is then purified by recrystallization from water and sodium chloride." ] } | |
CAS RN |
7675-56-1 |
Product Name |
(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid |
Molecular Formula |
C15H14N2O5S |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C15H14N2O5S/c18-11-7-5-10(6-8-11)9-12(15(19)20)16-23-14-4-2-1-3-13(14)17(21)22/h1-8,12,16,18H,9H2,(H,19,20)/t12-/m0/s1 |
InChI Key |
VICFQGTUBSTZHS-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



